N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
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Overview
Description
The compound you’re interested in contains a triazolo and a pyridazin moiety. Compounds with these moieties have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
While specific synthesis methods for your compound were not found, triazolothiadiazine and its derivatives, which share some structural similarities with your compound, have been synthesized via various synthetic approaches .Molecular Structure Analysis
The molecular structure of your compound would likely be influenced by the presence of the triazolo and pyridazin moieties. These moieties can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Anti-Microbial Screening : Compounds with the 1,2,4-triazole ring system, similar in structure to N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, have shown a wide range of pharmaceutical activities, including antimicrobial effects. These compounds were screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating significant biological importance (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Anticancer Applications
- Modification as PI3Ks Inhibitor : A study focused on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea, demonstrated potent anticancer effects with reduced toxicity, suggesting potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Insecticidal Applications
- Potential Insecticidal Agents : Novel bioactive sulfonamide thiazole derivatives, incorporating structural elements related to N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, showing significant toxic effects and highlighting their utility in practical applications (Nanees N. Soliman et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit excellent anti-tumor activity against various cancer cell lines .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the organism, and environmental conditions .
Future Directions
properties
IUPAC Name |
N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-16(20-13-6-2-1-3-7-13)12-26-17-10-9-15-21-22-18(24(15)23-17)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOPJUXAFLNMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
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